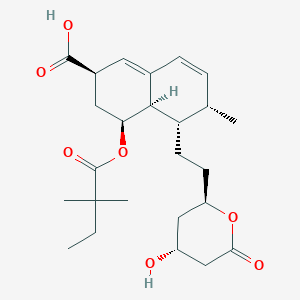

6'-Carboxy Simvastatin

Übersicht

Beschreibung

6’-Carboxy Simvastatin is a derivative of Simvastatin . It is an HMG-COA reductase inhibitor used as an anti-cholesterol agent . The molecular formula of 6’-Carboxy Simvastatin is C25H36O7 and its molecular weight is 448.55 .

Molecular Structure Analysis

The 6’-Carboxy Simvastatin molecule contains a total of 70 bonds. There are 34 non-H bond(s), 5 multiple bond(s), 8 rotatable bond(s), 5 double bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 carboxylic acid(s) (aliphatic), 2 ester(s) (aliphatic), 2 hydroxyl group(s) and 1 secondary alcohol(s) .Chemical Reactions Analysis

A study on the metabolic profile of Simvastatin, which 6’-Carboxy Simvastatin is derived from, revealed that it undergoes various chemical reactions in the body. The study identified 29 metabolites of Simvastatin, including three types of SV-related phase-I metabolites .Physical And Chemical Properties Analysis

6’-Carboxy Simvastatin is a white to pale yellow solid . It is soluble in DMSO and Methanol . A study on Simvastatin, from which 6’-Carboxy Simvastatin is derived, showed that its melting point depressed systematically with the increase in the degree of disorder as well as degradation .Wissenschaftliche Forschungsanwendungen

Cancer Treatment

6’-Carboxy Simvastatin has been explored for its potential in cancer therapy. Studies suggest that it may inhibit cancer cell growth and could be incorporated into nanoformulations to enhance its pharmaceutical characteristics, such as solubility and bioavailability . This repurposed use of simvastatin in cancer treatment is a promising area of research, with several in vitro and in vivo models showing its efficacy against carcinomas of the lung, colon, liver, prostate, breast, and skin .

Cardiovascular Diseases

As a derivative of simvastatin, 6’-Carboxy Simvastatin plays a role in the management of hypercholesterolemia. It works by inhibiting HMG-CoA reductase, leading to a reduction in cholesterol synthesis. This action is crucial in preventing atherosclerosis and associated cardiovascular diseases .

Metabolic Studies

In metabolic studies, 6’-Carboxy Simvastatin is used to understand drug metabolism and pharmacokinetics. It has been part of in vitro metabolic profiling using mass spectrometry platforms to identify metabolites and understand the drug’s metabolic pathways . Such studies are integral to drug discovery and development.

Drug Development

The compound’s role in drug development is significant, especially in the formulation of nanostructured lipid carriers and transdermal patches. These advancements aim to improve the bioavailability and therapeutic effect of simvastatin, thereby enhancing patient outcomes .

Neurological Disorders

Research indicates that simvastatin, and by extension its derivatives like 6’-Carboxy Simvastatin, may have therapeutic applications for brain complications. Its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease .

Osteoporosis Treatment

In the field of bone health, 6’-Carboxy Simvastatin has been studied for its effectiveness in treating osteoporosis. It promotes osteoblast differentiation and mineralization, which are crucial for bone regeneration and health .

Wirkmechanismus

Target of Action

6’-Carboxy Simvastatin, like its parent compound Simvastatin, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis .

Mode of Action

6’-Carboxy Simvastatin acts as a competitive inhibitor of HMG-CoA Reductase . It binds to the enzyme’s active site, preventing the conversion of HMG-CoA to mevalonic acid . This inhibition disrupts the cholesterol biosynthesis pathway, leading to a decrease in the production of cholesterol .

Biochemical Pathways

By inhibiting HMG-CoA Reductase, 6’-Carboxy Simvastatin affects the cholesterol biosynthesis pathway . This leads to a decrease in the levels of cholesterol and low-density lipoprotein (LDL), and an increase in high-density lipoprotein (HDL) cholesterol . Additionally, Simvastatin has been found to induce pyroptosis in certain cancer cells through the ROS/caspase-1/GSDMD pathway .

Pharmacokinetics

Simvastatin, and by extension 6’-Carboxy Simvastatin, is metabolized by CYP3A4 isoenzymes . It has a relatively short half-life of less than 5 hours . The drug is absorbed orally, and due to an extensive first-pass effect, less than 5% reaches the general circulation .

Result of Action

The primary result of 6’-Carboxy Simvastatin’s action is a reduction in cholesterol levels . This can help manage conditions such as hypercholesterolemia and reduce the risk of cardiovascular events . In addition, Simvastatin has been found to induce pyroptosis, a form of programmed cell death, in certain cancer cells .

Action Environment

Environmental factors can influence the action of 6’-Carboxy Simvastatin. For instance, it has been found that Simvastatin can have adverse effects on non-target aquatic organisms, indicating that its action can be influenced by the environmental context . Furthermore, the presence of other drugs metabolized by the same CYP3A4 pathway can lead to drug-drug interactions, affecting the efficacy and stability of Simvastatin .

Safety and Hazards

Zukünftige Richtungen

Simvastatin, from which 6’-Carboxy Simvastatin is derived, has been suggested as a promising therapeutic option for different brain complications and diseases ranging from brain tumors to neurological disorders . Another study suggests that statins, including Simvastatin, have an increasing role in managing cardiovascular risk in patients with relatively normal levels of plasma cholesterol .

Eigenschaften

IUPAC Name |

(2R,4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-2,3,4,4a,5,6-hexahydronaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O7/c1-5-25(3,4)24(30)32-20-11-16(23(28)29)10-15-7-6-14(2)19(22(15)20)9-8-18-12-17(26)13-21(27)31-18/h6-7,10,14,16-20,22,26H,5,8-9,11-13H2,1-4H3,(H,28,29)/t14-,16-,17+,18+,19-,20-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRMLBJLSDIWTC-AEEZTXMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559544 | |

| Record name | (2R,4S,4aR,5S,6S)-4-[(2,2-Dimethylbutanoyl)oxy]-5-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-6-methyl-2,3,4,4a,5,6-hexahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6'-Carboxy Simvastatin | |

CAS RN |

114883-30-6 | |

| Record name | (2R,4S,4aR,5S,6S)-4-[(2,2-Dimethylbutanoyl)oxy]-5-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-6-methyl-2,3,4,4a,5,6-hexahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

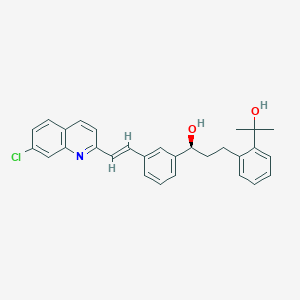

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methyl-1-azabicyclo[4.2.0]octane](/img/structure/B22208.png)

![Niobium,trichloro[1,2-di(methoxy-kO)ethane]-](/img/structure/B22228.png)